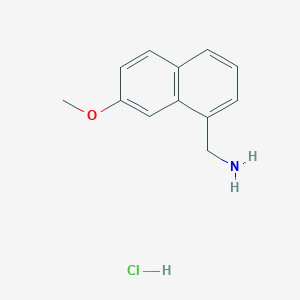

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride

Description

(7-Methoxynaphthalen-1-yl)methanamine hydrochloride (CAS: 139525-77-2) is a naphthalene-derived primary amine hydrochloride. Its molecular formula is C₁₃H₁₅NO·HCl, with a molecular weight of 237.73 g/mol . The structure features a methoxy group at the 7-position of the naphthalene ring and a methanamine group at the 1-position, forming a hydrochloride salt. Key properties include:

Properties

IUPAC Name |

(7-methoxynaphthalen-1-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11;/h2-7H,8,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEAANHWEVXOFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2CN)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 7-methoxynaphthalene.

Nitration: The 7-methoxynaphthalene undergoes nitration to form 7-methoxy-1-nitronaphthalene.

Reduction: The nitro group in 7-methoxy-1-nitronaphthalene is reduced to an amine group, resulting in 7-methoxy-1-aminonaphthalene.

Formylation: The amine group is then formylated to produce 7-methoxy-1-formylnaphthalene.

Reduction: The formyl group is reduced to a methanamine group, yielding (7-Methoxynaphthalen-1-yl)methanamine.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the methanamine group to a methyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and catalysts (e.g., iron).

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields methyl-substituted naphthalenes.

Substitution: Results in various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride may exhibit significant antitumor effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, compounds derived from naphthalene structures have shown promising results against ovarian cancer cell lines such as A2780 and SKOV3. These studies suggest that the compound may induce apoptosis and block cell cycle progression through various molecular mechanisms, including the regulation of cyclins and apoptotic proteins .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that utilize readily available precursors. A notable method includes the catalytic reduction of primary amides to yield the desired amine product, which is then converted to its hydrochloride form. This process highlights the compound's accessibility for further pharmacological studies .

Case Studies

Case Study 1: Antiproliferative Effects

A study conducted on the antiproliferative effects of this compound revealed that treatment with this compound led to a significant reduction in cell viability in ovarian cancer models. The mechanism was attributed to cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways involved in the action of this compound have shown its ability to modulate key signaling pathways associated with tumor progression. Specifically, it was found to inhibit the STAT3 signaling pathway while enhancing tumor suppressor expression, such as PTEN, thereby contributing to its antitumor efficacy .

Comparative Data Table

The following table summarizes key findings regarding the applications and effects of this compound:

Mechanism of Action

The mechanism of action of (7-Methoxynaphthalen-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared to structurally related methanamine hydrochlorides and aromatic amines (Table 1).

Table 1: Structural and Physicochemical Comparisons

Pharmacological and Industrial Relevance

- Agomelatine Link : The target compound’s role as an impurity in Agomelatine underscores its relevance in melatonin receptor modulation .

- Diphenhydramine: Demonstrates how ethanolamine derivatives (vs. methanamines) exhibit distinct bioactivity (antihistamine vs. receptor agonist) .

- Sertraline Intermediate : Highlights the importance of tetralin-based amines in neuropharmacology compared to naphthalene systems .

Research Findings and Implications

- Electronic Effects : Methoxy groups in naphthalene systems enhance electron-donating capacity , influencing reactivity in substitution reactions .

- Yield Optimization : Catalytic reduction methods () achieve higher yields (75–84%) compared to traditional amination routes (), suggesting scalability advantages.

- Structural-Activity Relationships : Positional isomerism (1-yl vs. 2-yl naphthalene substitution) significantly alters binding affinity in receptor-targeted applications .

Biological Activity

(7-Methoxynaphthalen-1-yl)methanamine;hydrochloride, with the CAS number 219669-42-8, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly receptors and enzymes.

Target Interactions

- 5-HT1A Receptor Affinity : The compound exhibits high affinity for the 5-HT1A receptor with an IC50 value of 0.3 nM, indicating potent serotonergic activity. This receptor is crucial in regulating mood and anxiety, suggesting potential applications in psychiatric disorders.

Biochemical Pathways

The compound may influence several biochemical pathways:

- Serotonergic Pathway : Modulation of serotonin levels can affect mood and anxiety.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress .

Biological Activities

The biological activities of this compound include:

- Antidepressant Effects : Due to its action on the serotonergic system, it may have antidepressant-like effects in animal models.

- Anticancer Potential : Some studies indicate that compounds with similar structures have shown anticancer properties by inducing apoptosis in cancer cell lines .

- Antimicrobial Activity : There is emerging evidence suggesting potential antimicrobial effects against various pathogens.

Antidepressant Activity

A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was associated with increased serotonin levels in the brain.

Anticancer Research

Research involving cell lines has demonstrated that this compound can inhibit cell proliferation in certain cancer types. For instance, it exhibited a GI50 value of 2.3 μM against WiDR cells, indicating strong antiproliferative effects against colorectal cancer cells.

Antioxidant Studies

In vitro assays revealed that this compound possesses antioxidant capabilities, which were assessed through DPPH radical scavenging assays. The compound showed significant radical scavenging activity, suggesting its potential as a protective agent against oxidative damage .

Data Table of Biological Activities

Q & A

Q. What are the optimized synthetic routes for (7-Methoxynaphthalen-1-yl)methanamine hydrochloride, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the naphthalene ring. Key steps include:

- Amination: Reaction of 7-methoxynaphthalene-1-carbaldehyde with ammonia or substituted amines under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) .

- Salt Formation: Treatment with HCl to form the hydrochloride salt, enhancing solubility and stability.

Optimization Strategies: - Temperature Control: Maintain 0–5°C during exothermic steps to prevent side reactions.

- pH Adjustment: Use buffered solutions during amination to stabilize intermediates.

- Automated Reactors: Implement continuous flow systems to ensure consistent mixing and reduce batch variability .

Q. How can spectroscopic techniques (NMR, MS) and X-ray crystallography be employed to confirm the structure and purity of (7-Methoxynaphthalen-1-yl)methanamine hydrochloride?

Methodological Answer:

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm for naphthalene), methoxy groups (δ ~3.8 ppm), and amine protons (δ 1.5–2.5 ppm). Compare with reference spectra of analogous compounds .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) and fragmentation patterns.

- X-ray Crystallography: Use SHELXL for refinement of crystal structures. Key parameters include bond lengths (C-N: ~1.45 Å) and angles (C-C-N: ~109.5°) .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of (7-Methoxynaphthalen-1-yl)methanamine hydrochloride across different studies?

Methodological Answer:

- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed concentration ranges, cell lines).

- Binding Affinity Quantification: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with targets like serotonin receptors .

- Statistical Meta-Analysis: Apply ANOVA or regression models to compare datasets, accounting for variables like solvent polarity or pH .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric features of (7-Methoxynaphthalen-1-yl)methanamine hydrochloride derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to the methoxy group (e.g., ethoxy, halogen substituents) or amine chain (e.g., ethyl vs. cycloalkyl).

- Biological Testing: Assess potency in receptor-binding assays (e.g., IC₅₀ values for enzyme inhibition).

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes with targets like CYP450 isoforms .

Example SAR Table:

| Derivative | Substituent | IC₅₀ (μM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent | -OCH₃ | 12.3 | -8.2 |

| Analog A | -OC₂H₅ | 8.7 | -9.1 |

| Analog B | -Cl | 15.9 | -7.8 |

Q. What computational methods are suitable for predicting the binding affinity of (7-Methoxynaphthalen-1-yl)methanamine hydrochloride with target enzymes or receptors?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to model interactions with active sites (e.g., serotonin transporter S1 pocket) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD < 2.0 Å indicates robust binding) .

- QSAR Modeling: Develop regression models correlating electronic parameters (HOMO/LUMO) with experimental IC₅₀ values.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for (7-Methoxynaphthalen-1-yl)methanamine hydrochloride?

Methodological Answer:

- Solubility Testing: Conduct parallel measurements in buffered solutions (pH 4–8) using UV-Vis spectroscopy.

- Stability Profiling: Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Cross-Validation: Compare results with structurally similar compounds (e.g., naphthalen-1-yl derivatives) to identify trends .

Experimental Design Challenges

Q. What are the critical considerations for designing dose-response studies involving (7-Methoxynaphthalen-1-yl)methanamine hydrochloride in neuropharmacological models?

Methodological Answer:

- Dose Range: Start with 0.1–100 μM based on preliminary cytotoxicity assays (MTT or LDH release).

- Animal Models: Use transgenic mice (e.g., 5-HT1A knockouts) to isolate receptor-specific effects.

- Endpoint Selection: Measure cAMP levels or Ca²⁺ flux to quantify signaling pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.